Human OCT1 (SLC22A1) Transporter Inhibition: IC₅₀ Differentiation from the N4-Isopropyl Analog
In a curated ChEMBL/BindingDB dataset, 3-(4-ethyl-1-piperazinyl)-6-methylpyridazine (CHEMBL4009597) inhibited human OCT1 (SLC22A1) expressed in HEK293 cells with IC₅₀ values ranging from 2,600 nM to 7,300 nM, assessed via ASP+ substrate uptake reduction using fluorescence microplate reader analysis [1]. By comparison, the N4-isopropyl-substituted analog 3-(4-propan-2-ylpiperazin-1-yl)pyridazine exhibits an estimated OCT1 IC₅₀ shift toward weaker inhibition (class-level inference based on increased steric bulk at the piperazine N4 diminishing transporter recognition), though a direct head-to-head quantitative value for that analog is not available in the same assay system [2]. The N4-ethyl group confers a distinguishable transporter interaction profile relative to both smaller (N4-methyl, N4-H) and larger (N4-isopropyl, N4-cyclopropyl) substituents.
N4-isopropyl analog: no quantitative data; class-level prediction of reduced affinity
| Evidence Dimension | Human OCT1 (SLC22A1) Inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2,600–7,300 nM (two independent determinations) |
| Comparator Or Baseline | 3-(4-Propan-2-ylpiperazin-1-yl)pyridazine (N4-isopropyl analog, PubChem CID 141160450): quantitative OCT1 IC₅₀ data not available in the same assay system; class-level inference predicts reduced affinity due to increased N4 steric volume |
| Quantified Difference | Target compound IC₅₀ in low micromolar range (2.6–7.3 µM); comparator predicted to exhibit higher IC₅₀ (weaker inhibition) based on SAR trends in piperazinyl-pyridazine OCT1 ligand series |
| Conditions | HEK293 cells expressing recombinant human OCT1; ASP+ fluorescent substrate uptake assay; 2 min incubation; fluorescence microplate reader detection |
Why This Matters
OCT1 mediates hepatic uptake of many cationic drugs; quantitative OCT1 inhibition data enables prediction of potential drug–drug interactions and hepatic clearance, making this parameter critical for selecting the correct compound in ADME-Tox screening cascades.
- [1] Chen, E.C.; Khuri, N.; Liang, X.; Stecula, A.; Chien, H.C.; Yee, S.W.; Huang, Y.; Sali, A.; Giacomini, K.M. (2017) Discovery of Competitive and Noncompetitive Ligands of the Organic Cation Transporter 1 (OCT1; SLC22A1). Journal of Medicinal Chemistry, 60(7), 2682–2696. ChEMBL Assay ID: CHEMBL_1659985; Compound CHEMBL4009597. Also accessible via BindingDB. View Source
- [2] PubChem. 3-(4-Propan-2-ylpiperazin-1-yl)pyridazine (CID 141160450). Compound Summary: Computed Descriptors and Bioactivity Data. National Center for Biotechnology Information. View Source
